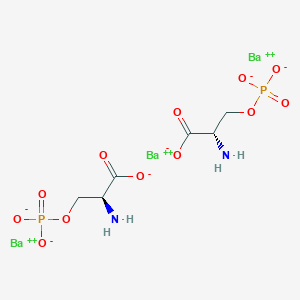
D-myo-Inositol-1,4,6-triphosphate, sodium salt
概要
説明
D-myo-Inositol-1,4,6-triphosphate, sodium salt is an extensively refined chemical compound employed in the biomedical sector. It assumes the role of an intracellular messenger, orchestrating intricate cellular processes, namely, cell growth and calcium signaling . It is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate .
Synthesis Analysis
The synthesis of D-myo-Inositol-1,4,6-triphosphate, sodium salt involves the hydrolysis of phosphatidyl inositol-4,5-biphosphate, mediated by phospholipase C .Molecular Structure Analysis
The molecular formula of D-myo-Inositol-1,4,6-triphosphate, sodium salt is C6H12O15P3 • 3Na . The molecular weight is 486.0 .Chemical Reactions Analysis
D-myo-Inositol-1,4,6-triphosphate, sodium salt is produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate .Physical And Chemical Properties Analysis
D-myo-Inositol-1,4,6-triphosphate, sodium salt is a white solid . It is soluble in water . The storage temperature is -20°C .科学的研究の応用
Cell Signaling and Communication
D-myo-Inositol-1,4,6-triphosphate (sodium salt) plays a pivotal role as a secondary messenger in cellular signaling pathways . It is involved in the transmission of signals from hormones, neurotransmitters, and other stimuli that cannot pass through the cell membrane. This compound helps in the regulation of intracellular calcium levels, which is crucial for various cellular functions such as muscle contraction, gene expression, and neurotransmitter release.
Pharmacology
In pharmacological research, D-myo-Inositol-1,4,6-triphosphate is used to explore drug interactions at the cellular level . It helps in the discovery of new drugs that can target specific signaling pathways. Researchers can investigate the effects of pharmaceuticals on cell signaling and potentially develop medications with fewer side effects.
Molecular Biology
This compound is essential in molecular biology for studying gene expression and protein synthesis . It serves as a tool to probe the intricate mechanisms of cellular regulation and the impact of various biological molecules on cell function.
作用機序
Target of Action
The primary target of D-myo-Inositol-1,4,6-triphosphate, sodium salt is the Inositol 1,4,5-trisphosphate receptor . This receptor contains a calcium channel domain . The compound binds to this receptor and plays a crucial role in intracellular calcium signaling .
Mode of Action
D-myo-Inositol-1,4,6-triphosphate, sodium salt interacts with its target by binding to the Inositol 1,4,5-trisphosphate receptor . This binding results in the opening of the calcium channels .
Biochemical Pathways
The compound is involved in the phospholipase C (PLC) signaling pathway . It is produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . The compound’s action affects the intracellular calcium levels, which in turn can influence various downstream cellular processes .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The binding of D-myo-Inositol-1,4,6-triphosphate, sodium salt to the Inositol 1,4,5-trisphosphate receptor leads to an increase in intracellular calcium . This can have various molecular and cellular effects, depending on the specific cellular context.
Action Environment
The action, efficacy, and stability of D-myo-Inositol-1,4,6-triphosphate, sodium salt can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments.
Safety and Hazards
The safety information for D-myo-Inositol-1,4,6-triphosphate, sodium salt indicates that it may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
trisodium;[(1R,2R,3S,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3-,4+,5+,6+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCVTWVBDIPWPZ-PNURKVFDSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na3O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-myo-Inositol-1,4,6-triphosphate, sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)











